

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin

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Compound of Interest

Compound Name: 7-MAC

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This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 7-Methoxy-4-methylcoumarin, a key derivative of the coumarin family. This molecule is of significant interest in various scientific fields due to its fluorescent properties and diverse biological activities.

Core Structure and Chemical Identity

7-Methoxy-4-methylcoumarin, also known as 4-Methylherniarin or 4-Methylumbelliferone methyl ether, is a synthetic organic compound belonging to the coumarin class.^{[1][2]} The core of its structure is a benzopyran-2-one moiety, which consists of a benzene ring fused to a pyrone ring.^[2] Specifically, it is the 7-methoxy and 4-methyl derivative of coumarin. The systematic IUPAC name for this compound is 7-methoxy-4-methyl-2H-chromen-2-one.^[3]

The structure is characterized by a methyl group at position 4 of the pyran-2-one ring and a methoxy group at position 7 of the benzene ring. This substitution pattern significantly influences its chemical and physical properties, including its notable fluorescence, which makes it a valuable tool in biochemical assays.^[1]

Chemical Structure:

Smiles representation: CC1=CC(=O)OC2=C1C=CC(=C2)OC^[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of 7-Methoxy-4-methylcoumarin are summarized below, providing essential data for experimental design and analysis.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₃	[1][3]
Molecular Weight	190.19 g/mol	[2][3]
CAS Number	2555-28-4	[1][3]
Appearance	Off-White Solid	[2]
Melting Point	159 °C	[2]
Boiling Point	340.1°C at 760 mmHg	[2]
Solubility	Soluble in Methanol, DMF; Insoluble in water.	[2]
XLogP3	2.2	[2]
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 7.5, 6.9, 6.8, 6.1, 3.9, 2.4	[4]

Experimental Protocols

Synthesis of 7-Methoxy-4-methylcoumarin

The synthesis of 7-Methoxy-4-methylcoumarin is typically achieved through the methylation of its precursor, 7-hydroxy-4-methylcoumarin. The precursor itself is synthesized via the Pechmann condensation.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)[5][6][7]

This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β -ketoester (ethyl acetoacetate).

Materials:

- Resorcinol (1 equivalent)
- Ethyl acetoacetate (1-1.1 equivalents)
- Concentrated Sulfuric Acid (or other acid catalysts like Polyphosphoric Acid, Amberlyst-15)[5]
[6]
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- In a suitable reaction vessel, carefully add resorcinol to ethyl acetoacetate and stir to dissolve.
- Cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid to the cooled mixture while maintaining the temperature below 10-20°C.[8]
- After the addition is complete, allow the reaction mixture to stir at room temperature for a period ranging from 20 minutes to several hours, depending on the catalyst used.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry.
- Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[5]

Part 2: Methylation of 7-Hydroxy-4-methylcoumarin[9]**Materials:**

- 7-Hydroxy-4-methylcoumarin (1 equivalent)
- Methyl iodide (3 equivalents)
- Anhydrous sodium carbonate (1.5 equivalents)
- Methanol
- 15% Hydrochloric acid
- Water

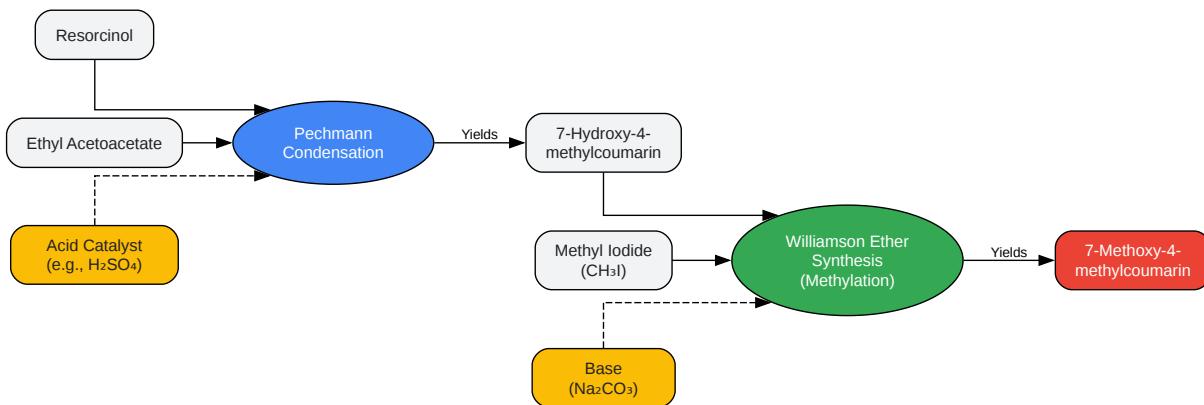
Procedure:

- In a round-bottom flask, combine 7-hydroxy-4-methylcoumarin, anhydrous sodium carbonate, and methanol.
- Add methyl iodide to the mixture.
- Reflux the mixture with stirring for approximately 12 hours.
- After reflux, remove the methanol under vacuum.
- Treat the resulting solid with water and neutralize with 15% HCl to decompose the excess sodium carbonate.
- Filter the solid product, wash with water, and dry.
- Recrystallize the crude product from aqueous ethanol to yield pure 7-Methoxy-4-methylcoumarin.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process for 7-Methoxy-4-methylcoumarin, starting from the Pechmann condensation to the final methylation step.



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Caption: Workflow for the synthesis of 7-Methoxy-4-methylcoumarin.

Biological Activity and Applications

7-Methoxy-4-methylcoumarin is a versatile molecule with several documented biological activities and applications in research:

- Fluorescent Probe: Its inherent fluorescence makes it a valuable label and substrate in various biochemical and enzymatic assays.[1][2] It is particularly used for determining the activity of enzymes like Cytochrome P450.[2]
- Antimicrobial Activity: This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] For instance, it shows notable activity against *Bacillus subtilis* and *Shigella sonnei*.[2]
- Anticancer Potential: While research is ongoing, various 4-methylcoumarin derivatives have been investigated for their cytotoxic effects against human cancer cell lines, suggesting

potential for development as anticancer agents.[\[10\]](#) The structure-activity relationship studies indicate that substitutions on the coumarin ring are critical for this activity.[\[10\]](#)

- Anti-inflammatory Effects: Related coumarin structures, such as 4-hydroxy-7-methoxycoumarin, have been shown to inhibit inflammation by suppressing key signaling pathways like NF-κB and MAPK, suggesting a potential area of investigation for 7-Methoxy-4-methylcoumarin as well.[\[11\]](#)

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